1alpha-Hydroxyvitamin D5
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Overview
Description
CARD-024, also known as 1-alpha-hydroxyvitamin D5, is a synthetic analog of vitamin D. It has been studied for its potential therapeutic effects, particularly in the context of cardiovascular diseases and fibrosis. CARD-024 is designed to minimize the hypercalcemic effects typically associated with vitamin D analogs .
Preparation Methods
The synthesis of CARD-024 involves the hydroxylation of vitamin D5. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is produced through a series of chemical reactions that introduce a hydroxyl group at the 1-alpha position of the vitamin D5 molecule . Industrial production methods likely involve large-scale chemical synthesis processes that ensure the purity and consistency of the final product.
Chemical Reactions Analysis
CARD-024 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at the 1-alpha position can be oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CARD-024 has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxylation on vitamin D analogs.
Biology: CARD-024 is studied for its effects on cellular processes, particularly in the context of fibrosis and cardiovascular diseases.
Medicine: The compound has potential therapeutic applications in treating conditions like Crohn’s disease and heart diseases due to its anti-fibrotic and renin-inhibiting properties
Industry: CARD-024 is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
CARD-024 exerts its effects by inhibiting the enzyme renin, which plays a crucial role in the regulation of blood pressure and fluid balance. By inhibiting renin, CARD-024 helps to reduce blood pressure and alleviate the symptoms of cardiovascular diseases. Additionally, CARD-024 has anti-fibrotic properties, which are mediated through the repression of αSMA protein expression and FAK phosphorylation .
Comparison with Similar Compounds
CARD-024 is unique among vitamin D analogs due to its minimal hypercalcemic effects and its potent anti-fibrotic and renin-inhibiting properties. Similar compounds include:
Calcitriol: The naturally occurring active form of vitamin D, which has significant hypercalcemic effects.
Paricalcitol: Another vitamin D analog used to treat secondary hyperparathyroidism, with fewer hypercalcemic effects compared to calcitriol.
Doxercalciferol: A synthetic vitamin D analog used to manage secondary hyperparathyroidism in patients with chronic kidney disease.
CARD-024 stands out due to its specific molecular modifications that enhance its therapeutic potential while minimizing adverse effects.
Properties
CAS No. |
187935-17-7 |
---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H48O2/c1-7-22(19(2)3)11-10-20(4)26-14-15-27-23(9-8-16-29(26,27)6)12-13-24-17-25(30)18-28(31)21(24)5/h12-13,19-20,22,25-28,30-31H,5,7-11,14-18H2,1-4,6H3/b23-12+,24-13-/t20-,22-,25-,26-,27+,28+,29-/m1/s1 |
InChI Key |
NWFOBODUYTUMNC-VPSCEVSQSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)C(C)C |
Key on ui other cas no. |
187935-17-7 |
Synonyms |
1-hydroxyvitamin D5 1alpha(OH)D5 1alpha-hydroxy-24-ethylcholecalciferol 1alpha-hydroxyvitamin D5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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